molecular formula C₁₁H₁₅N B1142528 (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride CAS No. 76209-98-8

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

Cat. No. B1142528
CAS RN: 76209-98-8
M. Wt: 161.24
InChI Key:
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Description

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as SKF-82958 and has been shown to have significant effects on the central nervous system. In

Mechanism of Action

The mechanism of action of (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is believed to involve its interaction with dopamine receptors in the brain. Specifically, it has been shown to act as a partial agonist at D1 receptors and as an antagonist at D2 receptors. This unique pharmacological profile has led to its investigation as a potential treatment for Parkinson's disease, as well as other dopamine-related disorders.
Biochemical and Physiological Effects:
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is believed to contribute to its therapeutic effects in Parkinson's disease. Additionally, it has been shown to increase cAMP levels in the brain, which may contribute to its antidepressant and antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride for lab experiments is its well-characterized pharmacological profile. This makes it an ideal compound for investigating the mechanisms of action of dopamine-related drugs. However, one limitation of (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is that it is relatively expensive and may not be readily available in some research settings.

Future Directions

There are a number of potential future directions for research on (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride. One area of interest is its potential as a treatment for Parkinson's disease. Additional research is needed to better understand its pharmacological profile and to determine its efficacy in clinical trials. Another area of interest is its potential as an antidepressant and antipsychotic agent. Future research may focus on its effects on other neurotransmitter systems and its potential for use in combination with other drugs. Finally, there is potential for (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride to be used as a tool for investigating the mechanisms of action of dopamine-related drugs.

Synthesis Methods

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 4-methyl-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in the presence of a Lewis acid catalyst. This reaction produces the intermediate 4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which can then be converted to the hydrochloride salt using hydrochloric acid.

Scientific Research Applications

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on dopamine receptors in the brain, which has led to its investigation as a potential treatment for Parkinson's disease and other dopamine-related disorders. Additionally, (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride has been shown to have potential as an antidepressant and antipsychotic agent.

properties

IUPAC Name

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCHSDVJDUKBGX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

CAS RN

76209-99-9
Record name 1H-3-Benzazepine, 2,3,4,5-tetrahydro-2-methyl-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76209-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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